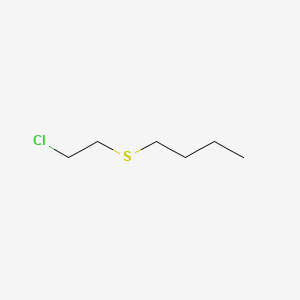

2-Chloroethyl butyl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloroethyl butyl sulfide, also known as this compound, is a useful research compound. Its molecular formula is C6H13ClS and its molecular weight is 152.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Toxicological Studies

2-Chloroethyl butyl sulfide is primarily studied for its toxicological effects, particularly as a model compound for understanding the mechanisms of sulfur mustard toxicity. Research indicates that exposure to this compound can lead to significant oxidative stress in biological systems, as evidenced by increased lipid peroxidation and alterations in glutathione levels in lung tissues following subcutaneous injection in animal models .

Antioxidant Therapy Research

Studies have examined the potential of antioxidants to mitigate lung injury induced by this compound. For instance, N-acetylcysteine (NAC) has been found effective in reducing oxidative damage and improving survival rates in animal models exposed to this compound . This highlights the importance of antioxidant therapy in treating chemical exposure.

Chemical Warfare Agent Analog

As a monofunctional analog of sulfur mustard (bis(2-chloroethyl) sulfide), this compound serves as a critical compound for developing decontamination strategies against chemical warfare agents. Research has focused on its structural properties to design effective decontaminants that can neutralize or degrade such agents .

Drug Development

In medicinal chemistry, this compound is investigated for its potential as a precursor in synthesizing novel therapeutic agents. Its reactivity allows for the modification of existing drug candidates to enhance their efficacy against various diseases, particularly those related to cancer and infectious diseases.

Anticancer Research

The compound has been evaluated for anticancer properties, showing potential in inducing apoptosis in cancer cell lines. Studies have demonstrated that it can inhibit cell proliferation and promote cell cycle arrest through mechanisms involving pro-apoptotic signaling pathways .

Decontamination Studies

Research has focused on the environmental impact of compounds like this compound, particularly regarding their persistence and toxicity in contaminated sites. Studies have explored various methods for decontaminating environments affected by chemical agents, including bioremediation techniques and chemical neutralization processes .

Chemical Safety Evaluations

The compound's safety profile is evaluated through various toxicological assessments to establish guidelines for handling and exposure limits in laboratory and industrial settings.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Toxicology | Study of oxidative stress effects | Understanding mechanisms of chemical toxicity |

| Antioxidant Therapy | Mitigation of lung injury from exposure | Potential treatment strategy for chemical exposure |

| Drug Development | Synthesis of novel therapeutic agents | Enhanced efficacy against diseases |

| Anticancer Research | Induction of apoptosis in cancer cells | Potential new treatments for cancer |

| Environmental Science | Decontamination strategies for chemical warfare agents | Reducing environmental impact |

Case Study 1: Toxicological Mechanisms

A study involving subcutaneous injection of this compound in rats revealed significant increases in lipid peroxidation markers and alterations in glutathione levels, indicating severe oxidative stress. This research underscores the need for effective antioxidant therapies to counteract such effects.

Case Study 2: Anticancer Properties

In vitro studies demonstrated that treatment with this compound led to significant inhibition of growth in several cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, suggesting its potential utility as an anticancer agent.

化学反応の分析

Hydrolysis Reactions

CEBS undergoes hydrolysis via an SN1 mechanism , forming a sulfonium ion intermediate. Key findings include:

Hydrolysis Kinetics

| Solvent System | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| 50% Ethanol-Water | 25 | 2.1×10−5 | 85.2 |

| 50% Acetone-Water | 25 | 3.8×10−5 | 78.9 |

| Pure Water | 25 | 1.5×10−5 | 92.4 |

-

Hydrolysis accelerates in polar aprotic solvents (e.g., acetone-water) due to enhanced stabilization of the sulfonium intermediate .

-

Activation parameters align with tert-butyl chloride (TBC), a model SN1 substrate, confirming the intermediacy of a carbocation-like species .

Oxidation Reactions

CEBS is selectively oxidized to 2-chloroethyl butyl sulfoxide (CEBSO) under aerobic conditions using bromine-based catalysts:

Catalytic Oxidation Mechanism

-

Bromosulfonium Intermediate Formation :

CEBS+Br2→ CEBS Br +Br− -

Sulfoxide Formation :

CEBS Br +Br−+H2O→CEBSO+2HBr

Nucleophilic Substitution

CEBS reacts with nucleophiles (e.g., thiols, amines) via BAc2/BAl2 ambiphilic pathways :

Example: Reaction with Thymolphthalein

-

Product : Chromophore with λmax=444nm (ε = 10,100 M⁻¹cm⁻¹) .

-

Conditions : 70–80°C, alkaline pH.

-

Applications : Quantitative detection in environmental samples .

Biological Alkylation

CEBS alkylates biomolecules, mirroring sulfur mustard’s toxicity:

Key Targets

| Biomolecule | Adduct Type | Biological Consequence |

|---|---|---|

| DNA | O⁶-Alkylguanine | Mutagenesis, impaired replication |

| Proteins | Cysteine adducts | Enzyme inhibition, cytotoxicity |

-

Mechanism : Electrophilic chloroethyl group reacts with nucleophilic sites (e.g., guanine-N7, cysteine-SH) .

Thermal Decomposition

At elevated temperatures (>150°C), CEBS degrades via:

CEBS→Butanethiol+Vinyl Chloride+HCl

UV-Vis Spectrophotometry

| Parameter | Value |

|---|---|

| λmax | 444 nm |

| Linear Range | 3×10−5to1×10−3M |

| LOD | 3×10−5M |

-

Interference : Ethanol reduces signal intensity by 35% due to side reactions; acetone is preferred .

Comparative Reactivity

| Reaction Type | CEBS Reactivity | Sulfur Mustard Reactivity |

|---|---|---|

| Hydrolysis Rate | k=1.5×10−5s−1 | k=2.3×10−4s−1 |

| Sulfoxide Yield | 92% | 88% |

| DNA Alkylation | Moderate | High |

特性

CAS番号 |

4303-40-6 |

|---|---|

分子式 |

C6H13ClS |

分子量 |

152.69 g/mol |

IUPAC名 |

1-(2-chloroethylsulfanyl)butane |

InChI |

InChI=1S/C6H13ClS/c1-2-3-5-8-6-4-7/h2-6H2,1H3 |

InChIキー |

FVONCKXELOJWPR-UHFFFAOYSA-N |

SMILES |

CCCCSCCCl |

正規SMILES |

CCCCSCCCl |

Key on ui other cas no. |

4303-40-6 |

同義語 |

2-chloroethyl butyl sulfide butyl 2-chloroethyl sulfide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。